1-(1-benzothiophene-2-carbonyl)-4-(2-fluoroethyl)piperazine
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Overview
Description
1-(1-Benzothiophene-2-carbonyl)-4-(2-fluoroethyl)piperazine is a synthetic organic compound that features a benzothiophene core, a piperazine ring, and a fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone interacts with its target, the 5-HT1A serotonin receptors, by binding to them . The compound’s affinity towards these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .
Biochemical Pathways
The interaction of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone with the 5-HT1A serotonin receptors affects the serotoninergic pathway . This can lead to changes in various physiological functions regulated by serotonin, potentially impacting mood, sleep, appetite, and other functions .
Result of Action
The molecular and cellular effects of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence the physiological functions regulated by serotonin .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit affinity towards 5-HT1A serotonin receptors, which are involved in regulating numerous physiological functions such as thermoregulation, vasoconstriction, and appetite . The interaction with these receptors is primarily mediated through electrostatic interactions, which contribute to the compound’s binding affinity and biological activity.
Cellular Effects
The effects of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in neurotransmission and inflammatory responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. The compound’s mechanism of action involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream signaling pathways . This can lead to changes in gene expression and alterations in cellular function.
Temporal Effects in Laboratory Settings
The effects of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . Toxicity studies have indicated that high doses of the compound can cause adverse effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in specific tissues or organelles.
Subcellular Localization
The subcellular localization of Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-(2-fluoroethyl)piperazine typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions.
Formation of the Piperazine Ring: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Fluoroethyl Group: This can be done through nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-2-carbonyl)-4-(2-fluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophene-2-carbonyl)-4-methylpiperazine
- 1-(1-Benzothiophene-2-carbonyl)-4-ethylpiperazine
- 1-(1-Benzothiophene-2-carbonyl)-4-(2-chloroethyl)piperazine
Uniqueness
1-(1-Benzothiophene-2-carbonyl)-4-(2-fluoroethyl)piperazine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its activity and selectivity.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-5-6-17-7-9-18(10-8-17)15(19)14-11-12-3-1-2-4-13(12)20-14/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBQDMXVRCMGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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